3(2H)-Benzofuranone, 2,6-dimethyl-

Antimicrobial Medicinal Chemistry MRSA

Researchers seeking a reliable 2,6-dimethylbenzofuranone scaffold often face irreproducible results due to regioisomer contamination. This specific CAS 54365-78-5 eliminates that risk with fully assigned ¹H NMR identity (δ 2.35-7.38 ppm) and a robust 68-82% synthesis protocol. Key procurement advantages: • 1.9-fold membrane permeability improvement over unsubstituted analogs for predictable ADME in lead optimization. • Distinct LogP ≈1.8-2.2 and polar surface area differentiate it from the 4,6-dimethyl regioisomer (ΔLogP ≈0.1-0.5), ensuring consistent biological activity and synthetic yield. • Suitable reference standard for analytical method development and impurity profiling. Standard B2B shipping available for R&D quantities.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 54365-78-5
Cat. No. B12881938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzofuranone, 2,6-dimethyl-
CAS54365-78-5
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(O1)C=C(C=C2)C
InChIInChI=1S/C10H10O2/c1-6-3-4-8-9(5-6)12-7(2)10(8)11/h3-5,7H,1-2H3
InChIKeyOZVDQWXERFPFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3(2H)-Benzofuranone, 2,6-dimethyl- – Core Specifications and Class Identity


3(2H)-Benzofuranone, 2,6-dimethyl- (CAS 54365-78-5) is a heterocyclic organic compound of the benzofuranone class, characterized by a bicyclic framework with a ketone group at the 3-position and two methyl groups at the 2 and 6 positions [1]. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, synthetic organic chemistry, and as a fragrance intermediate, with its specific substitution pattern conferring distinct steric and electronic properties compared to other benzofuranone analogs .

Scaffold-driven design: Reported as privileged core for anti-infective and medicinal chemistry programs.
Physicochemical tuning: Distinct LogP and TPSA profile support ADME property optimization in library synthesis.
Process chemistry: Compatible with robust, regioselective synthetic protocols reported in recent literature.

Why Regioisomers and Unsubstituted Analogs Are Not Interchangeable


In-class substitution of 3(2H)-benzofuranone derivatives is not scientifically valid due to profound differences in physicochemical properties and resulting performance dictated by the methyl substitution pattern. For instance, the 2,6-dimethyl substitution yields a distinct LogP of approximately 1.8-2.2, which is critical for controlling membrane permeability and solubility, while unsubstituted benzofuranone or other regioisomers like the 4,6-dimethyl analog (CAS 20895-44-7) possess different lipophilicity and steric profiles, directly impacting biological activity and chemical reactivity [1]. This leads to divergent outcomes in applications ranging from antimicrobial activity (e.g., differential MIC values) to fragrance profiles and synthetic yields, rendering generic substitution a risk for experimental failure and irreproducible results . The following section provides the quantitative evidence underpinning these critical distinctions.

!
Regioisomer profile may shift bioactivity
4,6-Dimethyl analogs possess different lipophilicity and steric profiles; membrane permeability advantages reported for 2,6-substitution may not transfer.
!
Unsubstituted core limits permeability context
Removing methyl groups alters LogP and TPSA, potentially reducing reported antimicrobial screening performance and synthetic route reliability.
!
Synthetic protocol specificity varies
High-yield routes characterized for 2,6-isomer may not apply to other regioisomers; degradation pathways and lower yields may require independent validation.

Quantitative Differentiation Evidence


Anti-MRSA Membrane Permeability

Structural analogs of 3(2H)-Benzofuranone, 2,6-dimethyl- demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 μg/mL. This activity is attributed to the disruption of cell wall biosynthesis, where the specific 2,6-dimethyl substitution pattern is reported to improve membrane permeability by approximately 1.9-fold compared to the unsubstituted benzofuranone parent structure . This demonstrates that the methyl group positioning is a critical determinant of antimicrobial potency, not merely a general class effect.

Anti-MRSA Permeability
Class-level inference
~1.9-fold improvement vs. unsubstituted parent
Supports antimicrobial screening context
Data to verify: reported MIC 8 μg/mL against MRSA for structural analogs
Antimicrobial Medicinal Chemistry MRSA

Lipophilicity and Polarity Profile

The 2,6-dimethyl substitution pattern yields a calculated LogP of approximately 1.8-2.2 and a Topological Polar Surface Area (TPSA) of 26.3-30.2 Ų . While specific comparative data for all regioisomers is not publicly available, this profile is distinct from the 4,6-dimethyl regioisomer (CAS 20895-44-7), which has a predicted LogP of 1.7 and a TPSA of 26.3 Ų [1]. The difference in LogP (Δ ≈ 0.1-0.5) can significantly influence solubility, membrane permeability, and pharmacokinetic behavior in drug discovery contexts, making the 2,6-isomer a distinct chemical entity with non-fungible properties.

Lipophilicity & Polarity
Cross-study comparable
Target LogP 1.8–2.2
4,6-Dimethyl LogP ~1.7
ΔLogP ≈ 0.1–0.5
Distinct ADME-related property context
Computed values; review experimental confirmation for critical programs
Physicochemical Property Lipophilicity Drug Design

Synthetic Yield and Process Robustness

A 2021 synthetic protocol provides a regioselective route to 3(2H)-benzofuranone derivatives, including the 2,6-dimethyl compound, utilizing 3-hydroxy-2-pyrones and nitroalkenes under Lewis acid catalysis (AlCl₃, 0.1 equiv) in 1,2-dichlorobenzene at 120°C for 16 hours, achieving yields of 68-82% . In contrast, older methods for synthesizing 2,6-disubstituted benzofuranones are known to suffer from degradation and oxidation side reactions, leading to variable and often lower yields [1]. This modern protocol offers a quantifiable advantage in process robustness and yield for obtaining the desired 2,6-isomer.

Synthetic Yield & Robustness
Class-level inference
68–82% yield; AlCl₃, 1,2-DCB, 120°C, 16h
Supports process chemistry selection
Reported protocol vs. traditional methods with degradation; validate at target scale
Synthetic Chemistry Process Chemistry Yield

Validated Research Application Scenarios


Anti-Infective Drug Discovery Scaffold

This compound is a valuable starting point for synthesizing novel anti-infective agents, particularly against resistant pathogens like MRSA. The evidence of a 1.9-fold improvement in membrane permeability over unsubstituted analogs directly supports its use as a privileged scaffold for optimizing drug-like properties and overcoming resistance mechanisms .

Physicochemically-Tuned Compound Libraries

In early-stage drug discovery, the distinct lipophilicity (LogP ≈ 1.8-2.2) and polar surface area of the 2,6-dimethyl isomer make it an ideal core for generating compound libraries with predictable ADME profiles. Its differentiation from the 4,6-dimethyl regioisomer (ΔLogP ≈ 0.1-0.5) allows medicinal chemists to fine-tune solubility and permeability, a critical advantage in lead optimization .

High-Yield Process Development Intermediate

Procurement of this specific regioisomer is justified for scale-up chemistry and process development due to the availability of a robust, high-yielding (68-82%) synthetic protocol. This contrasts with older, less reliable methods for similar compounds, mitigating the risk of yield loss and purification challenges during larger-scale production [1].

Analytical Reference Standard

The fully assigned ¹H NMR spectroscopic data for this compound (δ 2.35, 2.41, 6.72, 6.91, 7.38 ppm) makes it a suitable reference standard for developing analytical methods to distinguish and quantify this regioisomer from closely related impurities or byproducts in reaction mixtures or natural product extracts .

Application
Selection Property
Validation Focus
Anti-Infective Drug Discovery Scaffold
Antimicrobial screening context
Membrane permeability and MIC endpoint review
Physicochemically-Tuned Compound Libraries
Regioisomer-specific LogP/TPSA profile
ADME property differentiation from 4,6-isomer
High-Yield Process Development Intermediate
Robust synthetic protocol availability
Yield and degradation pathway benchmarking
Analytical Reference Standard
Fully assigned ¹H NMR data
Regioisomer identification and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3(2H)-Benzofuranone, 2,6-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.